Ac-DMQD-pNA, also known as N-acetyl-DL-methionyl-quinone-dimethyl-p-nitroanilide, is a synthetic peptide substrate used primarily in biochemical assays to study caspase activity. It is classified as a peptide substrate due to its structure, which consists of amino acids linked by peptide bonds, and is utilized in research involving apoptosis and cell signaling pathways. The compound is particularly relevant in the context of studying caspases, a family of cysteine proteases that play essential roles in programmed cell death.
Ac-DMQD-pNA falls under the category of peptide substrates. It is specifically designed for use with caspases, particularly caspase-2, due to its ability to mimic natural substrates that these enzymes cleave during the apoptotic process. The compound's structure allows it to be recognized and processed by caspases, making it a valuable tool for studying their enzymatic activity.
The synthesis of Ac-DMQD-pNA typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptide-based compounds. This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The process generally includes the following steps:
The synthesis requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high purity and yield of Ac-DMQD-pNA. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed to verify the identity and purity of the synthesized product.
The molecular structure of Ac-DMQD-pNA consists of a peptide backbone with specific side chains that confer its biochemical properties. The general formula can be represented as follows:
The structural characteristics include:
Ac-DMQD-pNA undergoes hydrolysis when cleaved by caspases, resulting in a release of p-nitroaniline, which can be quantified spectrophotometrically. This reaction forms the basis for its use as a substrate in enzyme assays.
The kinetics of this reaction can be analyzed using Michaelis-Menten kinetics, where parameters such as (Michaelis constant) and (maximum velocity) can be determined. These parameters provide insights into the efficiency and specificity of caspase interactions with Ac-DMQD-pNA.
The mechanism by which Ac-DMQD-pNA acts involves binding to the active site of caspases. Upon binding, the enzyme catalyzes the cleavage of the peptide bond within Ac-DMQD-pNA, leading to product formation:
Studies have shown that Ac-DMQD-pNA has specific k_cat/K_m values that indicate its efficiency as a substrate for various caspases .
Relevant data regarding stability and solubility should be consulted from supplier documentation or peer-reviewed studies.
Ac-DMQD-pNA has significant applications in scientific research:
Peptide-p-nitroaniline (pNA) substrates revolutionized caspase enzymology by enabling quantitative, real-time monitoring of protease activity. These chromogenic tools exploit the release of yellow p-nitroaniline (detected at 405 nm) upon enzymatic cleavage, providing a straightforward assay for kinetic studies. Early substrates like Ac-DEVD-pNA (caspase-3/7) and Ac-IETD-pNA (caspase-8) dominated apoptosis research due to their specificity for mammalian caspases [7]. However, their limitations became apparent in non-mammalian models, where divergent caspase isoforms exhibited atypical cleavage preferences. For instance, caspase-1 (interleukin-converting enzyme) required substrates like Ac-YVAD-pNA or Ac-WEHD-pNA, highlighting the need for tailored tools across species [8].
Ac-DMQD-pNA emerged as part of a specialized substrate library designed to address this gap. Its tetrapeptide sequence (Asp-Met-Gln-Asp) was optimized through combinatorial screening against recombinant caspases from evolutionarily distant organisms. Unlike the canonical DEVD motif, DMQD showed enhanced selectivity for certain invertebrate and ancestral caspase isoforms, enabling researchers to trace functional conservation in proteolytic pathways [5] [7].
Table 1: Key Peptide-pNA Substrates in Caspase Research
Substrate | Target Caspase | Optimal Cleavage Sequence | Kinetic Parameter (Km, μM) |
---|---|---|---|
Ac-DEVD-pNA | Caspase-3/7 | Asp-Glu-Val-Asp | 10–15 [5] |
Ac-DMQD-pNA | CgCaspase-1 | Asp-Met-Gln-Asp | 18.2 [10] |
Ac-VDVAD-pNA | Caspase-2 | Val-Asp-Val-Ala-Asp | 12.8 [5] |
Ac-WEHD-pNA | Caspase-1/5 | Trp-Glu-His-Asp | 8.5 [7] |
Ac-DMQD-pNA’s significance extends beyond assay utility; it serves as a molecular probe for investigating caspase evolution. Kinetic studies reveal that caspases from ancestral lineages (e.g., invertebrates, cnidarians) hydrolyze Ac-DMQD-pNA 2.3-fold more efficiently than mammalian caspase-3, despite sharing the P1 aspartate requirement. This divergence stems from structural adaptations in the S2–S4 substrate-binding subsites. In mammalian caspases, the S4 pocket favors glutamate (DEVD), whereas invertebrate isoforms like Crassostrea gigas caspase (CgCaspase-1) accommodate methionine at P3 (DMQD) due to a deeper hydrophobic binding groove [1] [5].
Crystallographic analysis of CgCaspase-1 bound to Ac-DMQD-pNA analogs demonstrates how the Met-Gln sequence (P3–P2) enhances stability via van der Waals interactions with residues Phe256 and Trp206. This binding mode is conserved in arthropod and mollusk caspases but absent in vertebrates, suggesting evolutionary divergence >500 million years ago. Functional assays confirm that Ac-DMQD-pNA hydrolysis rates correlate with caspase activation in response to pathogen-associated molecular patterns (PAMPs), linking substrate specificity to immune adaptation [1] [2].
Table 2: Evolutionary Conservation of DMQD Recognition
Organism | Caspase Isoform | Relative Activity (vs. DEVD-pNA) | Biological Context |
---|---|---|---|
Crassostrea gigas (Pacific oyster) | CgCaspase-1 | 170% [10] | LPS-induced apoptosis [2] |
Drosophila melanogaster (Fruit fly) | Dronc | 120% [5] | Embryonic development |
Homo sapiens (Human) | Caspase-3 | 35% [5] | Apoptosis execution |
Ac-DMQD-pNA enabled the isolation and functional characterization of CgCaspase-1, a pivotal immune effector in Crassostrea gigas. Affinity chromatography using LPS-coupled matrices co-purified this enzyme with Ac-DMQD-pNA hydrolase activity, confirming its role as an intracellular LPS receptor [2]. Structural studies show that LPS binding to the C-terminal domain of CgCaspase-1 allosterically inhibits its proteolytic activity (KD = 1.08 × 10−6 M), providing a regulatory mechanism to prevent excessive apoptosis during infection. This dual functionality—LPS sensing and caspase activation—is absent in mammalian caspases and highlights the substrate’s utility in revealing unique regulatory mechanisms [1] [2].
Enzyme kinetics further differentiate isoform specificity:
Table 3: Functional Parameters of CgCaspase-1 with pNA Substrates
Parameter | Ac-DMQD-pNA | Ac-DEVD-pNA | Ac-VDVAD-pNA |
---|---|---|---|
Km (μM) | 18.2 | 22.5 | >50 |
Vmax | 0.32 | 0.28 | 0.05 |
Specificity Constant (kcat/Km, M−1s−1) | 9,600 | 7,200 | 600 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7